2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Final Coupling: The final step involves coupling the oxazole and piperazine moieties under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated intermediates, nucleophiles like amines or alcohols, and suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Uniqueness
The uniqueness of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone lies in its specific substitution pattern, which can influence its biological activity, solubility, and other physicochemical properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-15(14(2)24-19-13)12-18(22)21-10-8-20(9-11-21)16-6-4-5-7-17(16)23-3/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOSFMPRZIUVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.